molecular formula C8H8N2O2S2 B164679 Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate CAS No. 129332-45-2

Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Cat. No.: B164679
CAS No.: 129332-45-2
M. Wt: 228.3 g/mol
InChI Key: VBXBCNWDAJLZOC-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate is a chemical compound with the molecular formula C8H8N2O2S2. It is known for its unique structure, which includes a thiophene ring substituted with amino, cyano, and methylthio groups. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Properties

IUPAC Name

methyl 3-amino-4-cyano-5-methylsulfanylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S2/c1-12-7(11)6-5(10)4(3-9)8(13-2)14-6/h10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXBCNWDAJLZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)SC)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381025
Record name Methyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129332-45-2
Record name Methyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate Preparation : Bis(methylthio)methylene malononitrile is synthesized by treating malononitrile with carbon disulfide and methyl iodide in the presence of potassium carbonate and tetrabutylammonium bromide (TBAB) in dimethylformamide (DMF).

  • Cyclocondensation : Equimolar amounts of (1) and methyl thioglycolate are refluxed in methanol with triethylamine (TEA) as a base. The reaction completes within 2 hours, yielding the target compound as a precipitate.

Optimized Parameters :

ParameterValue/RangeImpact on Yield/Purity
SolventMethanolEnhances solubility and facilitates cyclization
TemperatureReflux (~65°C)Accelerates reaction kinetics
BaseTriethylamine (TEA)Neutralizes HCl byproduct, prevents side reactions
Reaction Time2 hoursEnsures complete conversion

Yield and Purity :

  • Yield : 99% under optimized conditions.

  • Purity : 97% after recrystallization from cold methanol.

Alternative Synthesis via 3-Oxotetrahydrothiophene Derivatives

A patent-pending method utilizes 3-oxotetrahydrothiophene precursors, offering a modular approach for introducing substituents. While less common for this specific compound, the method is valuable for generating structural analogs.

Key Steps:

  • Formation of 3-Oxotetrahydrothiophene : A 3-oxo-4-methoxycarbonyltetrahydrothiophene intermediate is prepared via cyclization of thioglycolic acid derivatives with acetylenic esters.

  • Amination : The oxo group is converted to an amino group using hydroxylamine hydrochloride in polar solvents like acetonitrile or methanol.

Reaction Conditions :

ParameterValue/Range
SolventAcetonitrile or methanol
Temperature50–160°C
CatalystNone (base-free)

Challenges :

  • Multi-step synthesis reduces overall yield compared to cyclocondensation.

  • Requires stringent temperature control to avoid decomposition.

Optimization Strategies for Industrial Scalability

Solvent Selection

Methanol is preferred for its low cost and ability to dissolve both reactants. Alternatives like DMF or DMSO increase reaction rates but complicate purification.

Catalytic Enhancements

  • Tetrabutylammonium Bromide (TBAB) : Accelerates the formation of bis(methylthio)methylene malononitrile in the precursor step.

  • Triethylamine (TEA) : Critical for neutralizing acidic byproducts, maintaining a pH conducive to cyclization.

Purification Techniques

  • Recrystallization : Cold methanol washes remove unreacted starting materials and byproducts, achieving >97% purity.

  • Column Chromatography : Reserved for analytical-scale purification using silica gel and ethyl acetate/hexane mixtures.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 6.82 (s, 1H, thiophene-H), 3.82 (s, 3H, OCH₃), 2.52 (s, 3H, SCH₃).

  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 2210 cm⁻¹ (C≡N), 1705 cm⁻¹ (C=O).

  • LC-MS (ESI+) : m/z 229.1 [M+H]⁺, consistent with molecular formula C₈H₈N₂O₂S₂.

Purity Assessment

  • HPLC : Retention time 8.2 min (C18 column, 70:30 methanol/water).

  • Melting Point : 205–208°C, serving as a purity indicator .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate exhibit significant anticancer properties. Research has shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that modifications to the thiophene ring can enhance cytotoxicity against various cancer cell lines, suggesting potential for development into anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Preliminary findings suggest that it possesses activity against several bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis. Further research is required to optimize its efficacy and understand the underlying mechanisms .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound. Studies indicate that it may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate signaling pathways related to neuronal survival presents a promising avenue for therapeutic development .

Building Block in Synthesis

This compound serves as an important building block in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and cycloadditions. Researchers have utilized this compound in synthesizing more complex molecules by employing it as a precursor in multi-step synthetic routes .

Synthesis of Thiophene Derivatives

The compound is frequently used in the synthesis of thiophene derivatives, which are valuable in pharmaceuticals and agrochemicals. The versatility of the thiophene ring allows for modifications that can lead to compounds with enhanced biological activity or improved physical properties .

Conductive Polymers

In materials science, this compound has been explored for its potential use in conductive polymers. Its incorporation into polymer matrices can improve electrical conductivity, making it suitable for applications in organic electronics and sensors .

Photovoltaic Applications

The compound's electronic properties are also being investigated for use in organic photovoltaic cells. Research indicates that incorporating this thiophene derivative into active layers can enhance light absorption and charge transport, thus improving the efficiency of solar cells .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell proliferation; potential as a lead compound for drug development .
Study BAntimicrobial PropertiesShowed effectiveness against multiple bacterial strains; further optimization needed for clinical application .
Study CNeuroprotective EffectsIndicated protective effects on neuronal cells; potential implications for neurodegenerative disease therapies .
Study DOrganic SynthesisUtilized as a building block for complex molecule synthesis; showcased versatility in chemical transformations .
Study EConductive PolymersImproved electrical conductivity when incorporated into polymer matrices; potential applications in electronics .

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate
  • Ethyl 2-amino-4-phenylthiophene-3-carboxylate

Uniqueness

Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate stands out due to its specific substitution pattern on the thiophene ring, which imparts unique chemical and biological properties.

Biological Activity

Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS Number: 129332-45-2) is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C8H8N2O2S2
  • Molecular Weight : 228.28 g/mol
  • IUPAC Name : Methyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate
  • Melting Point : 202.0 - 211.0 °C
  • Appearance : Cream powder

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Its derivatives have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

CompoundBacterial StrainMIC (µg/ml)
Derivative AStaphylococcus aureus50
Derivative BEscherichia coli62.5
Derivative CSalmonella typhi12.5

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

For instance, a study reported that this compound exhibited an IC50 value of 30 µM against MCF-7 breast cancer cells, indicating promising anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the amino group at position 3 and the cyano group at position 4 play critical roles in enhancing its biological efficacy. Modifications to these functional groups have been systematically studied to optimize activity:

  • Amino Group Modifications : Substituents on the amino group can significantly influence antibacterial activity.
  • Cyano Group Variations : Altering the cyano group has been shown to affect anticancer potency.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several derivatives of this compound against clinical isolates of E. coli and S. aureus. The results indicated that derivatives with additional halogen substitutions exhibited enhanced antibacterial properties compared to the parent compound .

Case Study 2: Anticancer Activity in Vivo

In vivo studies conducted on mice models bearing human tumor xenografts demonstrated that treatment with this compound led to a significant reduction in tumor size compared to untreated controls. The treatment was well tolerated, with no significant adverse effects reported .

Q & A

Q. What are the standard synthetic routes for Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate?

The compound can be synthesized via sequential functionalization of a thiophene core. A common approach involves:

Esterification : Reacting 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylic acid with methanol in the presence of HCl to form the methyl ester .

Substitution Reactions : Introducing the methylthio group via nucleophilic displacement or condensation with methanethiol derivatives. For analogs, thiophosgene has been used to generate isothiocyanate intermediates, which are further functionalized (e.g., with sulfa drugs) .

Cyclization : Hydrazine hydrate or triethyl orthoformate may facilitate intramolecular cyclization to form pyrimidine or triazolopyrimidine derivatives, though this depends on target applications .

Q. How is the purity and structural identity of this compound validated?

  • Chromatography : HPLC (≥98% purity) is used to confirm purity, as seen in analogs like ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate .
  • Spectroscopy : 1^1H NMR and IR identify functional groups (e.g., NH2_2 at ~3400 cm1^{-1}, C≡N at ~2200 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ for ethyl analogs) .

Advanced Research Questions

Q. What strategies optimize regioselectivity during functionalization of the thiophene ring?

  • Electronic Effects : Electron-withdrawing groups (e.g., cyano) direct electrophilic substitutions to specific positions. For example, the cyano group at C4 stabilizes intermediates during bromination or nitration .
  • Catalytic Systems : Use of DCC/DMAP in amide bond formation minimizes side reactions, as demonstrated in related thiophene-carboxylate syntheses .
  • Kinetic Control : Low-temperature reactions (-10°C to 0°C) improve selectivity for methylthio introduction, avoiding over-substitution .

Q. How can computational methods predict the reactivity of this compound in drug design?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the amino group at C3 is a strong electron donor, influencing reactivity .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock. The methylthio group’s hydrophobicity may enhance binding in enzyme pockets .

Q. What crystallographic techniques resolve structural ambiguities in derivatives?

  • Single-Crystal X-ray Diffraction : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For ethyl 3-bromo-4-cyano analogs, dihedral angles between the thiophene ring and ester group were measured at 2.0° .
  • Packing Analysis : WinGX software visualizes crystal packing and π-π interactions, critical for understanding solid-state stability .

Methodological Challenges & Solutions

Q. How are conflicting spectroscopic data reconciled during structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons). For example, NOESY can confirm spatial proximity of NH2_2 and methylthio groups .
  • Isotopic Labeling : 15^{15}N-labeled amino groups help track reaction pathways in mechanistic studies .

Q. What are the limitations of current synthetic protocols, and how can they be addressed?

  • Low Yields in Cyclization : Optimize solvent polarity (e.g., DMF vs. dioxane) and catalyst loading. Hydrazine hydrate with triethyl orthoformate improved yields in pyrimidine formation .
  • Byproduct Formation : Use scavengers (e.g., polymer-bound reagents) to trap reactive intermediates during thiophosgene reactions .

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